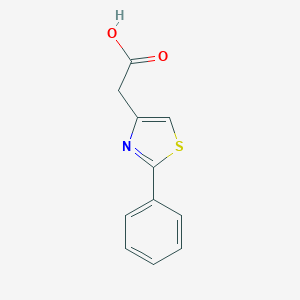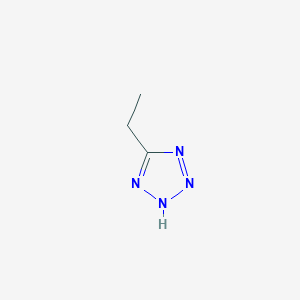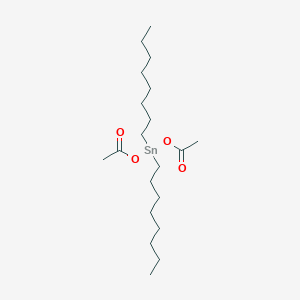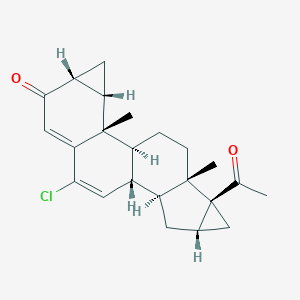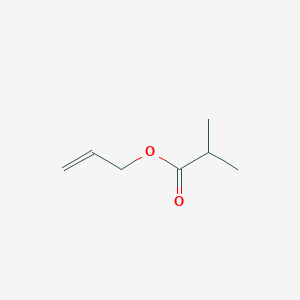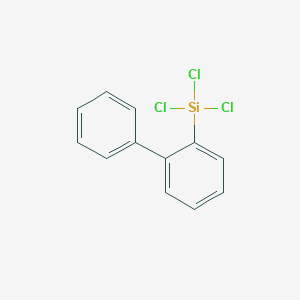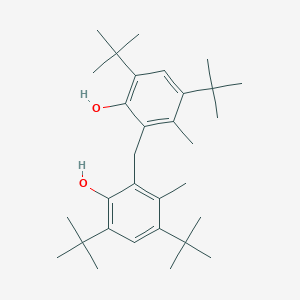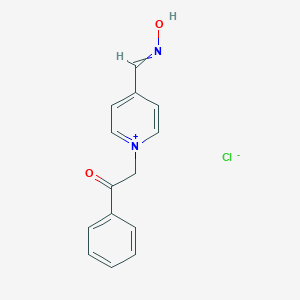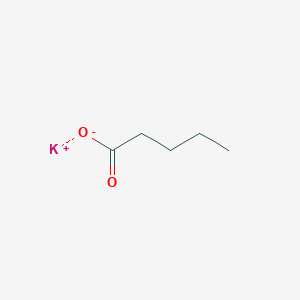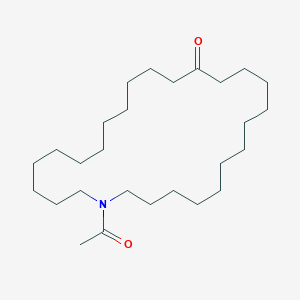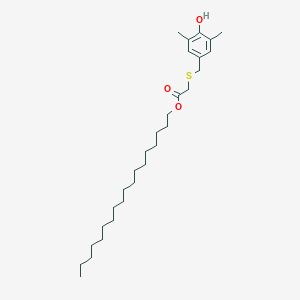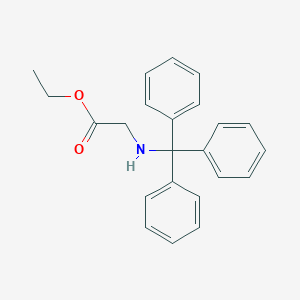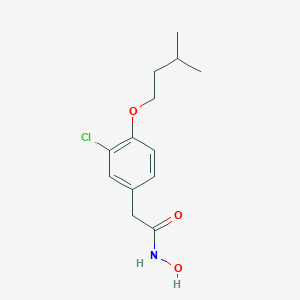
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves several steps. The starting materials typically include 3-chloro-4-isopentyloxybenzene and acetohydroxamic acid. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained.
化学反应分析
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
科学研究应用
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- involves the inhibition of the enzyme urease. This enzyme catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, the compound prevents the production of ammonia, which can lead to a decrease in pH and ammonia levels in the environment where urease-producing organisms are present .
相似化合物的比较
2-(3-Chloro-4-isopentyloxy)phenylacetohydroxamic acid can be compared to other similar compounds such as:
Acetohydroxamic acid: The parent compound, known for its urease inhibitory properties.
Salicylhydroxamic acid: Another hydroxamic acid derivative with similar urease inhibitory effects.
Hydroxyurea: A compound that also inhibits urease but has different chemical properties and applications.
The uniqueness of acetohydroxamic acid, 2-(3-chloro-4-isopentyloxy)phenyl- lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
15560-63-1 |
|---|---|
分子式 |
C13H18ClNO3 |
分子量 |
271.74 g/mol |
IUPAC 名称 |
2-[3-chloro-4-(3-methylbutoxy)phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-9(2)5-6-18-12-4-3-10(7-11(12)14)8-13(16)15-17/h3-4,7,9,17H,5-6,8H2,1-2H3,(H,15,16) |
InChI 键 |
RNFLPYXRXDOZNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
规范 SMILES |
CC(C)CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
| 15560-63-1 | |
同义词 |
2-[3-Chloro-4-(isopentyloxy)phenyl]acetohydroxamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


